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molecular formula C7H7BrFNO B1376317 4-Bromo-2-ethoxy-5-fluoropyridine CAS No. 1353776-96-1

4-Bromo-2-ethoxy-5-fluoropyridine

Cat. No. B1376317
M. Wt: 220.04 g/mol
InChI Key: BEVZLWQGRVQEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006450B2

Procedure details

Educt: 4-bromo-5-fluoro-pyridin-2-ol/ethyl iodide using silver carbonate in methylene chloride as a base
Name
4-bromo-5-fluoro-pyridin-2-ol ethyl iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([OH:9])[CH:3]=1.[CH2:10](I)[CH3:11]>C(Cl)Cl.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([O:9][CH2:10][CH3:11])[CH:3]=1 |f:0.1,3.4|

Inputs

Step One
Name
4-bromo-5-fluoro-pyridin-2-ol ethyl iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=NC=C1F)O.C(C)I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC=C1F)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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